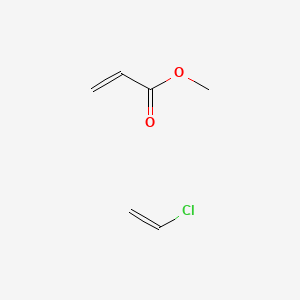
Chloranylethene; methyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, methyl ester, polymer with chloroethene is a synthetic polymer composed of methyl ester of 2-propenoic acid and chloroethene. This compound is known for its versatility and is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, methyl ester, polymer with chloroethene typically involves the polymerization of methyl ester of 2-propenoic acid with chloroethene. The reaction is usually carried out in the presence of a free radical initiator, such as benzoyl peroxide or azobisisobutyronitrile, under controlled temperature and pressure conditions. The polymerization process can be conducted in bulk, solution, or emulsion, depending on the desired properties of the final product.
Industrial Production Methods
In industrial settings, the production of this polymer is often carried out using emulsion polymerization techniques. This method involves dispersing the monomers in water with the aid of surfactants and then initiating the polymerization reaction using a water-soluble initiator. The resulting polymer latex is then coagulated, washed, and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, methyl ester, polymer with chloroethene undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acid groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol groups.
Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve reagents such as halogens, acids, or bases, depending on the desired substitution.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted polymers depending on the reagents used.
Scientific Research Applications
2-Propenoic acid, methyl ester, polymer with chloroethene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various functionalized polymers.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Widely used in coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, methyl ester, polymer with chloroethene involves the interaction of its functional groups with various molecular targets. The polymer can form hydrogen bonds, ionic bonds, and covalent bonds with other molecules, leading to its diverse range of applications. The pathways involved include the formation of cross-linked networks, which enhance the mechanical strength and chemical resistance of the material.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-methyl-, methyl ester, polymer with chloroethene: Similar in structure but with a methyl group substitution.
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with chloroethene: Contains an octadecyl ester group, providing different properties.
2-Propenoic acid, 2-methyl-, methyl ester, homopolymer: A homopolymer of the methyl ester of 2-propenoic acid without chloroethene.
Uniqueness
2-Propenoic acid, methyl ester, polymer with chloroethene is unique due to its combination of methyl ester of 2-propenoic acid and chloroethene, which imparts specific chemical and physical properties. This combination allows for a wide range of applications, particularly in areas requiring strong adhesive properties and chemical resistance.
Properties
CAS No. |
25035-98-7 |
|---|---|
Molecular Formula |
C6H9ClO2 |
Molecular Weight |
148.59 g/mol |
IUPAC Name |
chloroethene;methyl prop-2-enoate |
InChI |
InChI=1S/C4H6O2.C2H3Cl/c1-3-4(5)6-2;1-2-3/h3H,1H2,2H3;2H,1H2 |
InChI Key |
BGMUGLZGAAEBFU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C.C=CCl |
Related CAS |
25035-98-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















